Tefinostat

Vue d'ensemble

Description

It is specifically designed to be cleaved into its active acid form by the intracellular esterase human carboxylesterase-1, predominantly found in cells of monocyte lineage . This compound has shown selective efficacy in monocytoid-lineage leukemias, including acute myeloid leukemia and chronic myelomonocytic leukemia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tefinostat is synthesized through a series of chemical reactions that involve the formation of an ester linkage. The synthetic route typically includes the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often involve the use of an acid catalyst and a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Tefinostat undergoes several types of chemical reactions, including:

Hydrolysis: The ester linkage in this compound can be hydrolyzed by human carboxylesterase-1 to produce its active acid form.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Water and human carboxylesterase-1 are the primary reagents for the hydrolysis of this compound.

Oxidation and Reduction: Common oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Applications De Recherche Scientifique

Tefinostat has a wide range of scientific research applications, including:

Mécanisme D'action

Tefinostat exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and other proteins. This results in changes in gene expression and induction of apoptosis in cancer cells . The compound is specifically activated by human carboxylesterase-1, which cleaves the ester linkage to produce the active acid form . This selective activation mechanism ensures that this compound primarily affects monocytoid-lineage cells, minimizing systemic toxicity .

Comparaison Avec Des Composés Similaires

Vorinostat: Another histone deacetylase inhibitor, but it lacks the cell-type selectivity of Tefinostat.

Panobinostat: A pan-histone deacetylase inhibitor with broader activity but higher systemic toxicity.

Romidepsin: A cyclic peptide histone deacetylase inhibitor with a different mechanism of action.

Uniqueness of this compound: this compound’s uniqueness lies in its selective activation by human carboxylesterase-1, which is predominantly found in monocytoid-lineage cells. This selective activation minimizes systemic toxicity and enhances the therapeutic window, making it a promising candidate for targeted cancer therapy .

Activité Biologique

Tefinostat (CHR-2845) is a histone deacetylase inhibitor (HDACi) specifically designed to target monocyte and macrophage lineages. Its biological activity has been extensively studied, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in clinical trials, and potential biomarkers for patient responsiveness.

This compound is cleaved into its active form, CHR-2847, by the intracellular enzyme human carboxylesterase-1 (hCE-1), which is predominantly expressed in monocytoid cells and some hepatocytes. This selective activation allows for enhanced accumulation of the drug in target cells, leading to significant biological effects:

- Histone Acetylation : this compound induces acetylation of histones, which is associated with transcriptional activation of tumor suppressor genes and apoptosis in malignant cells.

- Apoptosis Induction : The compound has been shown to induce apoptosis in myelomonocytic (M4) and monocytic/monoblastic (M5) AML samples at lower concentrations compared to non-monocytoid AML subtypes .

Efficacy in Preclinical Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on various AML cell lines and primary patient samples:

| Cell Line/Type | EC50 (nM) | Response |

|---|---|---|

| THP1 (M5) | 57 | High sensitivity |

| MV411 (M4, FLT3-ITD) | 2300 | Moderate sensitivity |

| OCIAML3 (M4 NPM1mut) | 110 | High sensitivity |

| HL60 (M2) | 560 | Low sensitivity |

These findings indicate a dose-dependent response, with the most significant effects observed in monocytoid lineages .

Phase I Trials

A phase I trial assessing the safety and tolerability of this compound in patients with relapsed/refractory hematological malignancies showed promising results. The trial involved 18 patients receiving doses ranging from 20 to 640 mg. Key findings included:

- No Dose-Limiting Toxicities (DLTs) : Unlike many non-targeted HDAC inhibitors, this compound was well tolerated with minimal side effects such as nausea and fatigue.

- Clinical Responses : Notable responses included a >50% reduction in bone marrow blasts in an M2 AML patient and a bone marrow response in a chronic monomyelocytic leukemia patient .

Phase II Trials

Subsequent phase II trials focused on CMML patients revealed mixed results. In a study involving 21 participants:

- Partial Response : Only one patient exhibited a partial response.

- Stable Disease : Nine patients maintained stable disease.

- Progressive Disease : Three patients experienced worsening conditions.

The most common side effects reported were elevated creatinine levels, fatigue, and gastrointestinal disturbances .

Potential Biomarkers for Responsiveness

Research has identified several biomarkers that may predict sensitivity to this compound:

- Intracellular Acetylation Levels : Higher levels of protein acetylation were observed in sensitive AML samples at nanomolar concentrations of this compound.

- hCE-1 Expression : Correlation between hCE-1 expression levels and drug sensitivity suggests that measuring hCE-1 could serve as a predictive biomarker for treatment efficacy .

- γ-H2A.X Phosphorylation : Increased phosphorylation of γ-H2A.X, a marker for DNA damage response, was noted in sensitive samples post-treatment .

Propriétés

IUPAC Name |

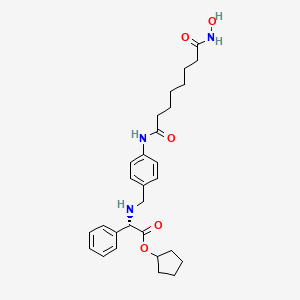

cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,27,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNWREBYRLDPQP-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238568 | |

| Record name | Tefinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914382-60-8 | |

| Record name | Tefinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914382608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tefinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tefinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU91150SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.